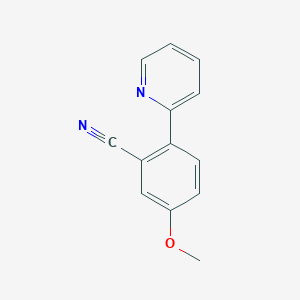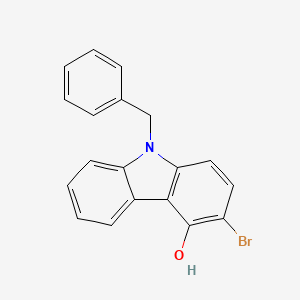
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- typically involves the bromination of carbazole derivatives. One common method is the reaction of carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the brominated compound to its corresponding non-brominated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Non-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .
Biology
It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .
Medicine
Carbazole derivatives, including 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-, have shown promise in medicinal chemistry. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The bromine atom in the compound may enhance its binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazol-3-ol: A hydroxylated derivative of carbazole with similar biological activities.
3-Bromo-9H-carbazole: A brominated carbazole derivative with applications in organic synthesis.
4-Hydroxycarbazole: Another hydroxylated carbazole derivative used in biochemical research.
Uniqueness
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is unique due to the presence of both a bromine atom and a phenylmethyl group. This combination of functional groups enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
827340-32-9 |
|---|---|
Molecular Formula |
C19H14BrNO |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
9-benzyl-3-bromocarbazol-4-ol |
InChI |
InChI=1S/C19H14BrNO/c20-15-10-11-17-18(19(15)22)14-8-4-5-9-16(14)21(17)12-13-6-2-1-3-7-13/h1-11,22H,12H2 |
InChI Key |
JTHITUXXGQAADM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C42)C(=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)

![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
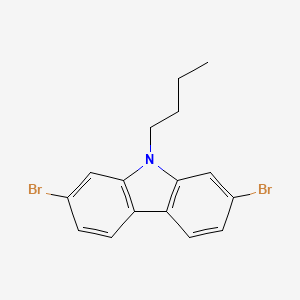
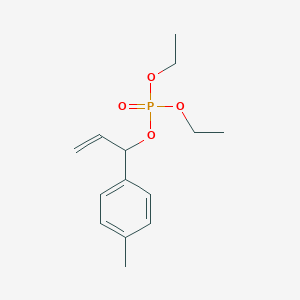

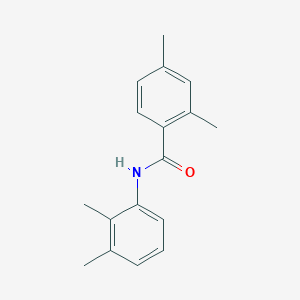

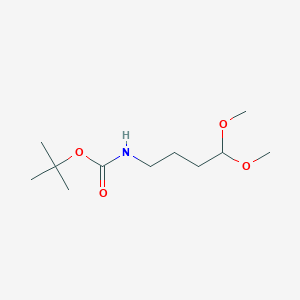
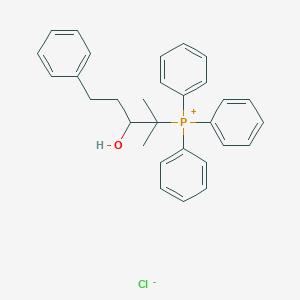
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
